molecular formula C30H46O8 B1194143 3-[(2,6-Dideoxy-3-o-methylhexopyranosyl)oxy]-14,19-dihydroxycard-20(22)-enolide

3-[(2,6-Dideoxy-3-o-methylhexopyranosyl)oxy]-14,19-dihydroxycard-20(22)-enolide

Cat. No. B1194143
M. Wt: 534.7 g/mol
InChI Key: FXZKDRVSINFUOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,6-Dideoxy-3-o-methylhexopyranosyl)oxy]-14,19-dihydroxycard-20(22)-enolide is a natural product found in Maquira calophylla and Maquira sclerophylla with data available.

Scientific Research Applications

Chemical Constituents and Biological Activities

  • Chemical Constituents of Leptadenia pyrotechnica : Research on Leptadenia pyrotechnica, a plant species, identified several cardiac glycosides, including variations of the compound . These compounds were isolated and characterized using techniques such as rotation locular counter current chromatography (RLCCC) and nuclear magnetic resonance (NMR) spectroscopy. The study also examined the acute toxicity and antitumor activities of these glycosides, revealing significant biological effects (Moustafa, Khodair, & Saleh, 2009).

Synthesis and Structural Analysis

  • Synthesis of Related Dideoxy Sugars : A study focused on the synthesis of 2,6-dideoxy-α-L-lyxo-hexose and its D-ribo epimer, constituents of many antibiotics. This research provides insights into the synthetic pathways and chemical reactions relevant to derivatives of the compound of interest (Cheung, Horton, & Weckerle, 1977).

  • Intramolecular Reactions of Carbohydrate Triflates : Another study explored the reactions of various methyl 2,6-dideoxy-β-D-hexopyranosides, a category to which the compound belongs. It examined the outcomes of these reactions, contributing to the understanding of the compound's chemical behavior and potential modifications (Binkley, 1992).

Cardenolide Glycosides Research

  • Minor Cardenolide Glycosides Study : A study on Anodendron affine leaves isolated minor cardenolide glycosides and discussed the conformations of these compounds. This research adds to the understanding of cardenolide glycosides, a group that includes the compound of interest (Abe, Yamauchi, Fujioka, & Mihashi, 1986).

  • Cardenolides and Cardiac Aglycone from Trewia nudiflora : This research isolated new cardenolides and a cardiac aglycone from Trewia nudiflora, providing insights into the structural and chemical diversity of cardenolides, which include the compound (Kang, Zhao, He, & Shen, 2005).

properties

Product Name

3-[(2,6-Dideoxy-3-o-methylhexopyranosyl)oxy]-14,19-dihydroxycard-20(22)-enolide

Molecular Formula

C30H46O8

Molecular Weight

534.7 g/mol

IUPAC Name

3-[14-hydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C30H46O8/c1-17-27(33)24(35-3)14-26(37-17)38-20-6-10-29(16-31)19(13-20)4-5-23-22(29)7-9-28(2)21(8-11-30(23,28)34)18-12-25(32)36-15-18/h12,17,19-24,26-27,31,33-34H,4-11,13-16H2,1-3H3

InChI Key

FXZKDRVSINFUOY-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)CO)OC)O

synonyms

maquiroside A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(2,6-Dideoxy-3-o-methylhexopyranosyl)oxy]-14,19-dihydroxycard-20(22)-enolide
Reactant of Route 2
3-[(2,6-Dideoxy-3-o-methylhexopyranosyl)oxy]-14,19-dihydroxycard-20(22)-enolide
Reactant of Route 3
3-[(2,6-Dideoxy-3-o-methylhexopyranosyl)oxy]-14,19-dihydroxycard-20(22)-enolide
Reactant of Route 4
3-[(2,6-Dideoxy-3-o-methylhexopyranosyl)oxy]-14,19-dihydroxycard-20(22)-enolide
Reactant of Route 5
3-[(2,6-Dideoxy-3-o-methylhexopyranosyl)oxy]-14,19-dihydroxycard-20(22)-enolide
Reactant of Route 6
3-[(2,6-Dideoxy-3-o-methylhexopyranosyl)oxy]-14,19-dihydroxycard-20(22)-enolide

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